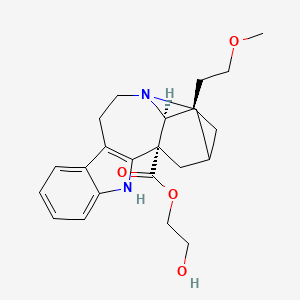
2-Hydroxyethyl 18-methoxycoronaridinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-甲氧基冠醚冠状酯-2-羟乙酯是由阿尔巴尼医学院药理学家斯坦利·D·格利克领导的研究小组和佛蒙特大学化学家马丁·E·库恩 研发的依波加因的合成衍生物。该化合物因其潜在的抗成瘾特性而闻名,在动物研究中显示出减少吗啡和甲基苯丙胺自我给药的功效 .
准备方法
合成路线和反应条件
18-甲氧基冠醚冠状酯-2-羟乙酯的合成涉及多个步骤,从依波加因或其衍生物开始。关键步骤包括:
甲氧基化: 在第 18 位引入甲氧基。
羟乙基化: 在第 2 位添加羟乙基。
反应条件通常涉及使用有机溶剂和催化剂来促进这些转化。反应条件的具体细节通常是专有的,并且可能根据所需的产量和纯度而有所不同 .
工业生产方法
18-甲氧基冠醚冠状酯-2-羟乙酯的工业生产可能涉及扩大实验室合成方法。这包括优化大规模生产的反应条件,确保产品质量一致,并实施纯化步骤以分离最终产品。在工业环境中,使用连续流动反应器和自动化系统可以提高效率和可重复性。
化学反应分析
反应类型
18-甲氧基冠醚冠状酯-2-羟乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将该化合物转化为其相应的醇或胺。
取代: 亲核取代反应可以将不同的官能团引入分子。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原剂如氢化锂铝和硼氢化钠经常使用。
取代: 在碱性或酸性条件下使用卤代烷和亲核试剂(例如胺、硫醇)等试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成酮或醛,而还原可以生成醇或胺。
科学研究应用
18-甲氧基冠醚冠状酯-2-羟乙酯具有多种科学研究应用:
化学: 用作研究反应机理和开发新合成方法的模型化合物。
生物学: 研究其对细胞过程的影响以及与生物大分子相互作用。
医学: 探索其潜在的治疗效果,特别是在治疗成瘾和相关疾病方面.
工业: 用于开发具有特定性能的新材料和化学产品。
作用机制
18-甲氧基冠醚冠状酯-2-羟乙酯的作用机制与其与各种分子靶标的相互作用有关:
烟碱乙酰胆碱受体: 作为 α3β4 烟碱乙酰胆碱受体的选择性拮抗剂,减少成瘾物质的强化作用.
NMDA 受体: 在 NMDA 受体上表现出拮抗活性,这可能有助于其抗成瘾特性.
相似化合物的比较
类似化合物
18-甲氧基冠醚冠状酯: 一种密切相关的化合物,具有类似的抗成瘾特性,但效力较低.
依波加因: 18-甲氧基冠醚冠状酯-2-羟乙酯的母体化合物,以其精神活性物质和抗成瘾作用而闻名.
去甲依波加因: 依波加因的代谢物,具有类似的药理特性.
独特性
18-甲氧基冠醚冠状酯-2-羟乙酯的独特之处在于其更高的效力和对 α3β4 烟碱乙酰胆碱受体的选择性拮抗活性。这使其成为开发新型成瘾治疗的很有希望的候选药物,与母体化合物相比,可能具有更少的副作用 .
属性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-hydroxyethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-28-10-7-16-12-15-13-23(22(27)29-11-9-26)20-18(6-8-25(14-15)21(16)23)17-4-2-3-5-19(17)24-20/h2-5,15-16,21,24,26H,6-14H2,1H3/t15?,16-,21-,23+/m0/s1 |
InChI 键 |
VOCSICAFSPBNRT-NVVKDKPXSA-N |
手性 SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |
规范 SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















